N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide -

N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide

Catalog Number: EVT-4684513
CAS Number:
Molecular Formula: C16H13ClFN3O3S
Molecular Weight: 381.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • 1,3-benzodioxole ring: This moiety is found in various natural products and pharmaceuticals, often contributing to their biological activity. For instance, the drug paroxetine hydrochloride hemihydrate contains a 1,3-benzodioxole ring [].
  • Hydrazinecarbothioamide core: This functional group has been explored for various applications, including antimicrobial agents [, , , ].
Applications
  • Antimicrobial research: Considering the known antimicrobial activity of various hydrazinecarbothioamide derivatives [, ], this compound could be investigated for its potential against bacteria and fungi.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

    Compound Description: These compounds are potent aromatase inhibitors. They share structural features with both second- and third-generation nonsteroidal aromatase inhibitors. Both molecules exhibit a propeller shape and demonstrate flexibility, allowing for hydrophobic interactions, coordination with heme Fe, and hydrogen bonding within the aromatase substrate.

    Relevance: These compounds share the 1,3-benzodioxol moiety with N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide. Additionally, both compounds incorporate a substituted phenyl ring linked to the benzodioxol through a methylene bridge. Although the specific substituents and the presence of an imidazole ring differentiate these compounds, the shared core structure highlights their structural relationship.

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

    Compound Description: This series of compounds represents novel oxazolidinone derivatives featuring a thieno-pyridine ring system. These compounds demonstrate antimicrobial activity against various gram-positive bacteria.

    Relevance: While not directly sharing the same core structure, these compounds belong to the oxazolidinone class, which are known for their antimicrobial properties. The target compound, N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide, contains a hydrazinecarbothioamide moiety, suggesting a potential for antimicrobial activity similar to the oxazolidinone class. This connection prompts further investigation into the target compound's potential antimicrobial effects.

6-(N-(7-chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

    Compound Description: This compound and its pharmaceutically acceptable salts are designed for the treatment and prevention of viral infections.

    Relevance: This compound contains a 4-fluorophenyl substituent, similar to the 2-chloro-6-fluorophenyl group in N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide. The presence of a halogenated phenyl ring in both compounds highlights a potential structural relationship. Further research could investigate if this shared feature contributes to similar biological activities or pharmacological properties.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA acts as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It potentiates mGluR responses through a novel allosteric site, distinct from other known PAMs like VU-29 and Ro 67-7476.

    Relevance: While structurally distinct from N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide, CPPHA's role as a positive allosteric modulator suggests that the target compound, with its unique structure, could potentially interact with similar receptor systems. Exploring the target compound's potential for allosteric modulation of mGluRs or other receptors could be an interesting area of research.

2-Acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate Derivatives

    Compound Description: This research focuses on synthesizing and evaluating the antibacterial activity of chromone and pyrazole derivatives derived from 2-Acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate. Specifically, compounds like 6-chloro-7-methyl-2(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one and 4-chloro-5methyl-2-[5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-yl]phenol are mentioned.

    Relevance: The 2-chloro-6-fluorophenyl group in N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide shares similarities with the 2,3,4,5-tetrafluorophenyl substituent in these derivatives. Both incorporate halogenated phenyl rings, suggesting a potential structural link. This connection raises the possibility that the target compound might exhibit antibacterial activity similar to the tested derivatives. Further investigation is needed to determine the target compound's antimicrobial potential.

α-C(1→3)-mannopyranoside of N-acetylgalactosamine and α-(1→3)-mannopyranoside of N-acetyltalosamine

    Compound Description: This research presents the synthesis of two C-disaccharides: α-C(1→3)-D-mannopyranoside of N-acetylgalactosamine (1) and its 2-epimer α-C(1→3)-D-mannopyranoside of N-acetyl D-talosamine (2). Notably, compound (1) exhibits inhibitory effects on various glycosidases and human α-1,3-fucosyltransferase VI, while compound (2) does not.

    Relevance: Although these C-disaccharides belong to a different chemical class than N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide, they highlight the impact of subtle structural modifications on biological activity. The distinct inhibitory profiles of the two epimers underscore the importance of stereochemistry in biological interactions. This finding encourages further exploration of the target compound's structural features and their potential influence on its biological activity.

Acyclic and Cyclopropyl Analogues of Adenosine Bisphosphate

    Compound Description: This study focuses on acyclic and cyclopropyl analogs of adenine nucleotides, designed as potential P2Y1 receptor antagonists. Variations in the chain structure, including asymmetric substitutions, olefinic groups, and cyclopropyl groups, were explored to optimize antagonist potency. Notably, a 2-chloro-N(6)-methyladenine derivative displayed full antagonist activity at the P2Y1 receptor.

    Relevance: The target compound N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide also contains a chloro-substituted phenyl ring, similar to the active P2Y1 receptor antagonist described in this study. Although the core structures differ, this shared feature warrants further investigation into whether the target compound might interact with the P2Y1 receptor or exhibit any antagonist activity.

Functional Selectivity of CB2 Cannabinoid Receptor Ligands

    Compound Description: This research examines the functional selectivity of diverse CB2 cannabinoid receptor ligands across two pathways: canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment). The study profiles a range of ligands, including classic cannabinoids, aminoalkylindoles, and diarylpyrazole antagonists, revealing distinct efficacies and biases toward specific signaling pathways.

    Relevance: While not structurally similar to the cannabinoid ligands discussed, N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide may interact with G-protein coupled receptors, like the CB2 receptor. The study's emphasis on functional selectivity prompts the consideration of exploring the target compound's potential interactions with different receptor systems and its potential biases towards specific signaling pathways.

Degradation Impurities of Paroxetine Hydrochloride Hemihydrate

    Compound Description: This study identifies two degradation impurities in paroxetine hydrochloride hemihydrate, a pharmaceutical ingredient. The impurities, characterized as (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine (Impurity-1) and [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol (Impurity-2), were isolated and characterized using spectral data.

    Relevance: Impurity-1 shares the 6-chloro-1,3-benzodioxol-5-yl moiety with N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide, further emphasizing the presence of this specific structural component in biologically relevant compounds. Although their overall structures differ significantly, this shared fragment suggests a potential common origin or synthetic pathway.

2-(4-substituted phenyl)-3(2H)-isothiazolone derivatives and isothiazolyl oxazolidinones

    Compound Description: This research investigates the histone acetyltransferase (HAT) inhibitory effects of a series of 2-(4-substituted phenyl)-3(2H)-isothiazolone derivatives and isothiazolyl oxazolidinones. The study highlights the influence of substituents on the phenyl ring and the presence of the oxazolidinone ring on HAT inhibition potency.

    Relevance: These compounds offer insight into the structure-activity relationships of isothiazolone derivatives and their potential for HAT inhibition. While N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide is not an isothiazolone derivative, it contains a hydrazinecarbothioamide group, which is structurally reminiscent of the thiocarbonyl group present in isothiazolones. This structural similarity warrants further investigation into the target compound's potential for interacting with HAT or exhibiting similar enzymatic inhibitory activities.

Derivatives of 1,2-bis-sulfonamide

    Compound Description: This patent describes a class of 1,2-bis-sulfonamide derivatives designed as chemokine receptor modulators. The patent outlines specific structural requirements and variations within this class of compounds, aiming to optimize their activity and selectivity for targeted chemokine receptors.

    Relevance: While N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide does not belong to the bis-sulfonamide class, the patent's comprehensive exploration of structure-activity relationships within a specific chemical class provides a valuable framework for understanding how subtle structural modifications can significantly influence a compound's interactions with biological targets. Applying a similar approach to investigate the structure-activity relationship of the target compound with its potential targets could be a fruitful research direction.

Use of agonists of sphingosine 1-phosphate (S1P)

    Compound Description: This patent focuses on a pharmaceutical combination using 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720), an agonist of sphingosine 1-phosphate (S1P), and a second agent chosen from a list of AMPA receptor agonists. This combination targets the treatment of degenerative brain diseases.

    Relevance: This patent highlights the potential of combining compounds with different mechanisms of action to address complex diseases. This concept could be relevant to exploring the therapeutic potential of N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide in combination with other agents, particularly if the target compound exhibits activity towards pathways relevant to degenerative brain diseases or conditions that benefit from AMPA receptor modulation.

Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation

    Compound Description: This study utilizes a mass spectrometry method to quantify focal adhesion kinase (FAK) activation loop phosphorylation as a biomarker for Src kinase activity. The research demonstrates the effectiveness of N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) as a Src inhibitor, analyzing its impact on FAK phosphorylation levels.

    Relevance: The Src inhibitor AZD0530 used in this study incorporates the 5-chloro-1,3-benzodioxol moiety, also present in N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide. Despite differences in overall structure and target specificity, this shared feature suggests a potential link in terms of chemical synthesis or origin. It also encourages investigation into whether the target compound might exhibit any inhibitory activity towards kinases, particularly those in the Src family.

Agent to combat wet rot

    Compound Description: This patent describes the use of specific compounds as control agents for wet rot in plants. The patent emphasizes the regulatory activity of these compounds against fungi on the ground surface, rather than direct antibacterial activity against Erwinia carotovora, the bacterium responsible for wet rot.

    Relevance: This patent emphasizes the importance of targeting specific biological pathways in the context of plant disease control. While N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide is not directly related to the compounds listed in the patent, the concept of exploring its potential for regulating biological pathways relevant to plant health or disease, particularly those involving fungal interactions, could be an interesting research avenue.

Synthesis, CHARACTERIZATION AND BIOLOGICAL EVALUATION of Mannich bases

    Compound Description: This research outlines the synthesis and characterization of novel Mannich bases containing an indole moiety linked with a thione possessing azetidine-4-one, thiazolidine-2-one, and tetrazoles. The study investigates the antimicrobial activity of these compounds using the agar disc-diffusion method.

    Relevance: While N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide lacks the indole and thione moieties, the investigation of Mannich bases with diverse heterocyclic modifications provides valuable information for designing and evaluating compounds with potential biological activity. The antimicrobial focus of this research suggests that exploring the target compound's activity against similar microbial targets could be relevant.

GCMS Analysis of Bioactive Compounds in Combretum hispidum

    Compound Description: This study uses gas chromatography-mass spectrometry (GCMS) to identify bioactive compounds present in the ethanol extract of Combretum hispidum roots. The research identifies a range of compounds, each with documented pharmaceutical or medicinal activities, supporting the traditional use of C. hispidum roots in treating various diseases.

    Relevance: This study emphasizes the potential of natural product extracts as sources of bioactive compounds. While N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide is synthetic, the research highlights the relevance of exploring its potential activity against diseases for which C. hispidum is traditionally used. Investigating whether the target compound shares any pharmacological properties with the identified bioactive compounds in the C. hispidum extract could be an intriguing line of research.

Synthesis and Biological Evaluation of 1-substituted-3,5-dimethyl-4-((Substituted Phenyl)Diazenyl)Pyrazole Derivatives

    Compound Description: This study describes the synthesis and biological evaluation of novel 1-substituted-3,5-dimethyl-4-((substituted phenyl)diazenyl)pyrazole derivatives, focusing on their anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. Some compounds demonstrated potent anti-inflammatory activity with reduced ulcerogenic effects compared to standard NSAIDs.

    Relevance: This research emphasizes the importance of exploring new chemical entities for improved therapeutic profiles, particularly in the context of anti-inflammatory agents. Although N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide does not share the core pyrazole structure, the study's multi-faceted evaluation of biological activities provides a valuable framework for assessing the target compound's potential pharmacological properties. Investigating the target compound's anti-inflammatory potential, along with its ulcerogenic and lipid peroxidation profiles, could be a valuable research direction.

Benzimidazole derivatives in the treatment of disorders associated with vanilloid receptor TRPV1

    Compound Description: This patent covers benzimidazole derivatives designed for the treatment of disorders associated with the vanilloid receptor TRPV1. The patent specifically excludes a list of known benzimidazole compounds and focuses on novel structures with potential therapeutic benefits for TRPV1-related conditions.

    Relevance: This patent underscores the importance of exploring new chemical space for developing therapeutics targeting specific receptors. While N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide is not a benzimidazole derivative, this research encourages investigating its potential interactions with TRPV1 or other receptors involved in related disorders.

Cis-alkoxy spirocyclic biphenyl substituted tetramic acid derivatives

    Compound Description: This patent describes new cis-alkoxy spirocyclic biphenyl substituted tetramic acid derivatives with herbicidal and pesticidal activity. It also details the preparation of these compounds and compositions containing them, including combinations with other agents to improve compatibility with crop plants.

    Relevance: Although N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide is structurally distinct from the tetramic acid derivatives, this patent highlights the importance of investigating the agrochemical potential of new compounds. Exploring the target compound's herbicidal or pesticidal activity could be an interesting research avenue, considering the biological activity often associated with benzodioxol derivatives.

Properties

Product Name

N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]thiourea

Molecular Formula

C16H13ClFN3O3S

Molecular Weight

381.8 g/mol

InChI

InChI=1S/C16H13ClFN3O3S/c17-11-2-1-3-12(18)10(11)7-15(22)20-21-16(25)19-9-4-5-13-14(6-9)24-8-23-13/h1-6H,7-8H2,(H,20,22)(H2,19,21,25)

InChI Key

NGIBNXFRBHUABZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NNC(=O)CC3=C(C=CC=C3Cl)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NNC(=O)CC3=C(C=CC=C3Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.